molecular formula C17H14F2N2O2 B2820380 3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921914-01-4

3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2820380
CAS No.: 921914-01-4
M. Wt: 316.308
InChI Key: BLUWUUXEYVSINI-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with two fluorine atoms at the 3- and 4-positions. The amide nitrogen is linked to a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group, forming a hybrid structure that combines a fluorinated aromatic system with a partially saturated quinolinone scaffold.

Properties

IUPAC Name

3,4-difluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c1-21-15-6-4-12(8-10(15)3-7-16(21)22)20-17(23)11-2-5-13(18)14(19)9-11/h2,4-6,8-9H,3,7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUWUUXEYVSINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common approach is the condensation of 3,4-difluorobenzoyl chloride with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be compared to several analogs documented in the literature. Below is a detailed analysis of key similarities and differences:

Structural Analogues with Fluorinated Benzamide Moieties

  • N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide (): Substituents: Replaces the 3,4-difluoro group with a single trifluoromethyl (-CF₃) group at the 4-position of the benzamide. Molecular Weight: Higher molecular weight (363.45 g/mol) due to the trifluoromethyl group, which may influence pharmacokinetic properties .
  • 3,4-Difluoro-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide (): Core Structure: Retains the 3,4-difluoro-benzamide moiety but replaces the tetrahydroquinolinyl group with a fluorophenyl-oxazole substituent.

Analogues with Modified Tetrahydroquinolinone Scaffolds

  • (S)- and (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (): Substitutions: Incorporates a thiophene-carboximidamide group and a chiral 1-methylpyrrolidinyl side chain. Key Differences: The chiral center and pyrrolidine moiety enhance stereochemical complexity and may improve receptor binding specificity. However, the thiophene group introduces sulfur-based interactions absent in the difluoro-benzamide analog . Biological Data: Demonstrated high enantiomeric purity (ee > 99.8%) and distinct optical rotation values ([α]²⁵₅₈₉ = −18.0° for (S)-enantiomer), suggesting divergent pharmacological profiles compared to the non-chiral difluoro compound .
  • 4-Butoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (): Substituents: Features a butoxy group instead of fluorine atoms on the benzamide ring. This contrasts with the difluoro analog’s balance of moderate hydrophobicity and polarity .

Sulfonamide and Sulfone Derivatives

  • 2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (): Core Modification: Replaces the benzamide with a sulfonamide group and adds methoxy substituents. Functional Consequences: Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to benzamides (pKa ~15–17), which could influence ionization state and target engagement under physiological conditions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3,4-Difluoro-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)benzamide C₁₇H₁₅F₂N₂O₂ 329.31 3,4-difluoro, tetrahydroquinolinone Balanced hydrophobicity, moderate solubility
N-(1-Methyl-2-oxo-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide C₂₂H₂₅N₃O₂ 363.45 4-CF₃, tetrahydroquinolinone High lipophilicity, low solubility
4-Butoxy-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)benzamide C₂₂H₂₆N₂O₃ 366.46 4-butoxy, tetrahydroquinolinone Enhanced BBB penetration, poor solubility
(S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide C₂₁H₂₉N₄S 369.21 Thiophene-carboximidamide, chiral High enantiopurity, stereospecific activity

Research Findings and Implications

  • Fluorine Substitutions : The 3,4-difluoro configuration in the target compound optimizes electronic effects (e.g., enhanced dipole moments) without excessive hydrophobicity, a critical factor in oral bioavailability .
  • Chiral vs. Achiral Systems : Unlike chiral pyrrolidine-containing analogs (), the target compound lacks stereocenters, simplifying synthesis but possibly limiting selectivity for enantiomer-sensitive targets .

Q & A

Q. What are the standard synthetic routes for 3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling a fluorinated benzoyl chloride derivative with a 1-methyl-2-oxo-tetrahydroquinolin-6-amine precursor. Key steps include:

  • Nucleophilic acyl substitution : Reacting 3,4-difluorobenzoyl chloride with the tetrahydroquinoline amine under anhydrous conditions (e.g., dichloromethane, 0–5°C) with a base like triethylamine to neutralize HCl .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization requires precise stoichiometry, inert atmosphere, and controlled pH .
  • Analytical validation : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR (δ 7.8–8.2 ppm for aromatic protons) and HPLC (≥95% purity) .

Q. How is the compound characterized structurally, and which spectroscopic techniques are critical?

  • X-ray crystallography : Resolves 3D conformation; the tetrahydroquinoline ring adopts a boat conformation, with fluorine atoms at C3/C4 influencing planarity .
  • NMR spectroscopy : Key signals include:
    • Fluorine : 19F^{19} \text{F} NMR (δ -110 to -120 ppm for aromatic F).
    • Amide proton : 1H^1 \text{H} NMR (δ 10.2–10.8 ppm, broad singlet) .
  • Mass spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H]+^+ at m/z 343.1) .

Q. What are the primary biological targets of this compound, and how are they identified?

  • Enzyme inhibition assays : Screen against kinase panels (e.g., tyrosine kinases) using fluorescence polarization or radioactive ATP-binding assays. Fluorine substitution enhances binding to hydrophobic pockets in catalytic domains .
  • Cellular models : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, IC50_{50} values via MTT assays). Compare to structurally similar analogs (e.g., 2,4-difluoro derivatives) to isolate substituent effects .

Advanced Research Questions

Q. How do fluorine substituents at C3/C4 influence the compound’s pharmacokinetics and target selectivity?

  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
  • Electronic effects : Fluorine’s electron-withdrawing nature stabilizes the amide bond, reducing metabolic degradation (confirmed by microsomal stability assays) .
  • Target engagement : Molecular dynamics simulations show C3-F forms a halogen bond with Thr315 in ABL1 kinase, increasing binding affinity (ΔG = -8.2 kcal/mol vs. -6.5 for non-fluorinated analogs) .

Q. How can structural contradictions in reported bioactivity data be resolved?

Discrepancies (e.g., varying IC50_{50} values across studies) arise from:

  • Assay conditions : Differences in ATP concentration (10 μM vs. 1 mM) or cell passage number. Standardize protocols using CLSI guidelines .
  • Conformational flexibility : Use NMR-based ligand-observed experiments (STD, WaterLOGSY) to identify dominant binding modes under physiological pH .
  • SAR studies : Synthesize analogs with single-substituent variations (e.g., 3-F vs. 4-F) to isolate contributions .

Q. What strategies optimize enantiomeric purity during synthesis, and how is chirality validated?

  • Chiral auxiliaries : Use (R)- or (S)-1-phenylethylamine intermediates, followed by catalytic hydrogenolysis .
  • Chiral chromatography : Supercritical fluid chromatography (SFC) with Chiralpak AD-H column (CO2_2/isopropanol, 0.2% diethylamine) resolves enantiomers (RT difference = 0.88 min) .
  • Validation : Polarimetry ([α]D_D = ±18.0°) and X-ray crystallography (Flack parameter < 0.1) confirm configuration .

Q. How is the compound’s mechanism of action elucidated in neurodegenerative models?

  • In vitro tau aggregation assays : Monitor Thioflavin T fluorescence in presence of compound (IC50_{50} ~5 μM vs. 20 μM for methylene blue) .
  • In vivo models : Transgenic mice (e.g., Tau-P301L) treated orally (10 mg/kg/day) show reduced hippocampal phospho-tau levels (Western blot, p < 0.01 vs. control) .
  • Off-target profiling : Screen against 400+ GPCRs/ion channels (Eurofins Panlabs) to rule out non-specific effects .

Q. What computational methods predict binding modes and guide derivative design?

  • Docking : AutoDock Vina or Glide (Schrödinger) with kinase crystal structures (PDB: 2GQG). Fluorine interactions prioritized in scoring functions .
  • MD simulations : AMBER or GROMACS (100 ns trajectories) assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
  • QSAR models : CoMFA/CoMSIA correlate substituent electronic parameters (Hammett σ) with bioactivity (r2^2 > 0.85) .

Q. How are metabolic pathways and toxicity profiles characterized preclinically?

  • Metabolite ID : Incubate with liver microsomes (human/rat), analyze via LC-QTOF-MS. Major metabolites include hydroxylated tetrahydroquinoline (m/z 359.1) .
  • hERG inhibition : Patch-clamp assays (IC50_{50} > 30 μM indicates low cardiotoxicity) .
  • Ames test : No mutagenicity at ≤100 μg/plate (TA98 strain) .

Q. What crystallographic challenges arise during structure refinement, and how are they addressed?

  • Disorder in fluorine positions : SHELXL restraints (DFIX, SIMU) stabilize anisotropic displacement parameters .
  • Twinned crystals : Use HKL-3000 to index multiple lattices; refine with TWIN/BASF commands in SHELXL .
  • Data completeness : Collect high-resolution data (≤0.8 Å) at synchrotron sources to resolve overlapping electron density (e.g., C-F vs. C-O bonds) .

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